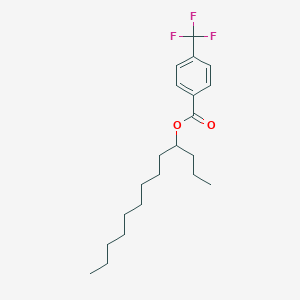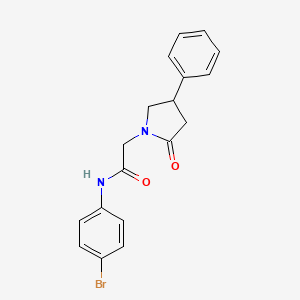![molecular formula C12H16K6O29S6 B13408683 hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide derivative of sucrose. It is commonly used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound is characterized by its high molecular weight and complex structure, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide in the presence of a suitable solvent, such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation .
Industrial Production Methods: Industrial production of Sucrose Hexasulfate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the technical grade compound .
Types of Reactions:
Oxidation: Sucrose Hexasulfate, Potassium Salt can undergo oxidation reactions, particularly at the hydroxyl groups present in the sucrose moiety.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically results in the formation of carboxylic acids or aldehydes.
Substitution Products: Substitution reactions yield various derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sucrose Hexasulfate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods and in the study of sulfated polysaccharides.
Biology: Investigated for its role in cell signaling and interactions due to its sulfated nature.
Medicine: Utilized in the development and testing of gastrointestinal protectants like sucralfate.
Mecanismo De Acción
The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on mucosal surfaces. This is particularly relevant in its use as a reference standard for sucralfate, which protects gastric epithelial cells from acid and pepsin-induced damage. The compound interacts with proteins and other molecules on the cell surface, forming a protective layer that prevents further damage .
Comparación Con Compuestos Similares
Sucrose Octasulfate: Another sulfated derivative of sucrose, used in similar applications.
Heparin: A highly sulfated polysaccharide with anticoagulant properties.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern and its use as a reference standard for sucralfate. Its ability to form protective barriers on mucosal surfaces distinguishes it from other sulfated polysaccharides .
Propiedades
Fórmula molecular |
C12H16K6O29S6 |
|---|---|
Peso molecular |
1051.2 g/mol |
Nombre IUPAC |
hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;/m1....../s1 |
Clave InChI |
VIMPGLZYQCCLIC-NVBZBKOESA-H |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


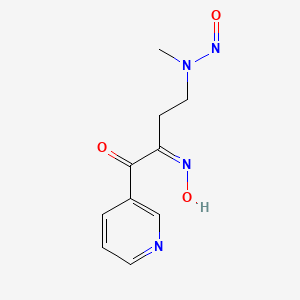
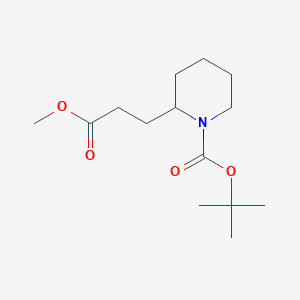
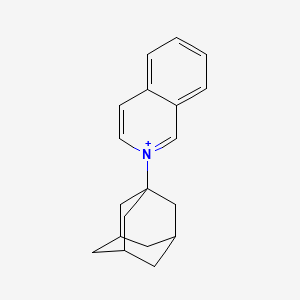
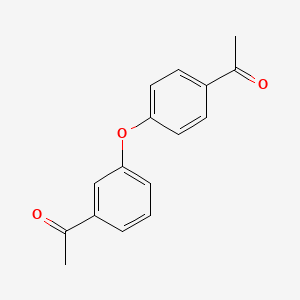

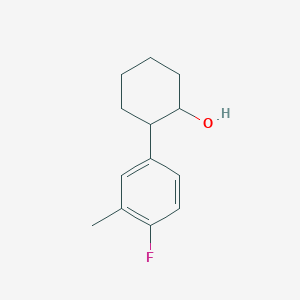
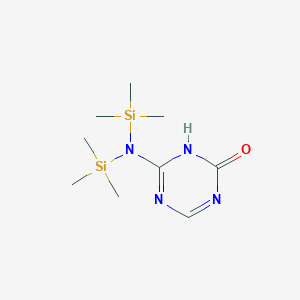
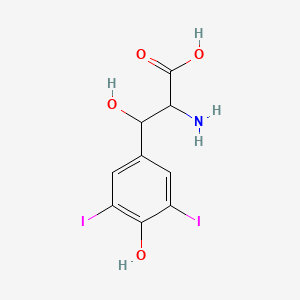
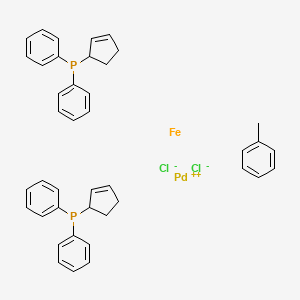

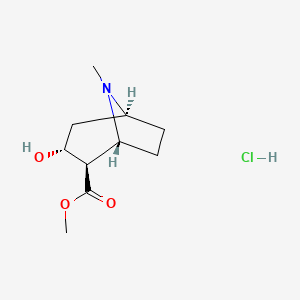
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
